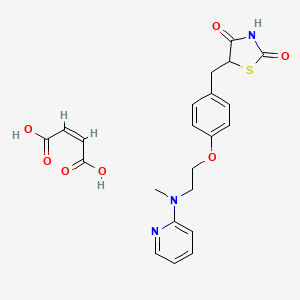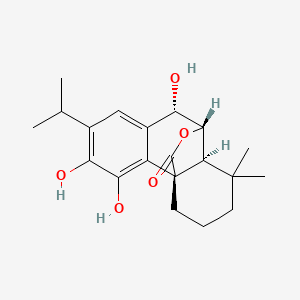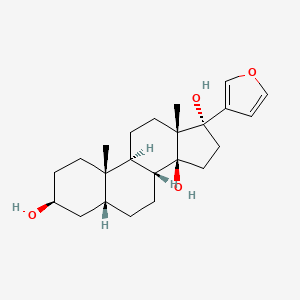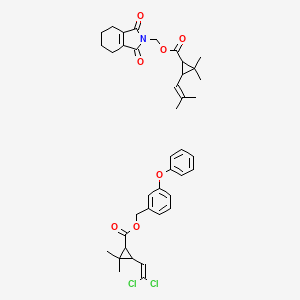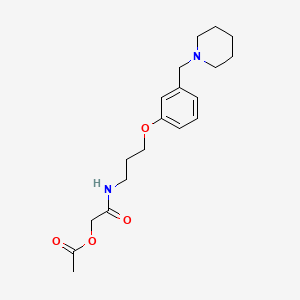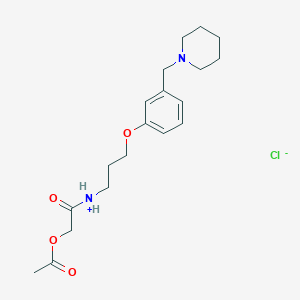
Propoxate
Vue d'ensemble
Description
Propoxate is a chemical compound with the IUPAC name propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. It is an unmarketed anesthetic related to etomidate and metomidate. Although not employed in the treatment of humans, it has been used as an anesthetic in fish .
Applications De Recherche Scientifique
Propoxate has several scientific research applications:
Anesthetic for Fish: This compound exhibits anesthetic properties in fish, making it suitable for short-term procedures due to its rapid induction and recovery times.
Tool for Studying Nervous System Function: Its anesthetic properties allow researchers to temporarily immobilize fish while recording electrical activity in the nervous system, facilitating the investigation of neural pathways and responses to stimuli.
Potential Alternative Anesthetic: This compound is being explored as a potential alternative to some commonly used anesthetics that might have drawbacks, such as longer recovery times or negative impacts on fish health.
Orientations Futures
Mécanisme D'action
The exact mechanism by which propoxate induces anesthesia in fish remains unclear. it is thought to act by modulating specific neurotransmitter receptors in the brain, similar to etomidate and metomidate. These anesthetics are known to potentiate GABA_A receptor activity, increasing chloride ion conductance and resulting in inhibitory post-synaptic currents, ultimately inhibiting neuronal activity .
Analyse Biochimique
Biochemical Properties
It is known that Propoxate is a potent anaesthetic, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in the regulation of nervous system function .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an anaesthetic. It likely influences cell function by modulating the activity of ion channels or receptors involved in the transmission of nerve impulses .
Molecular Mechanism
Given its anaesthetic properties, it likely exerts its effects at the molecular level by interacting with specific targets in the nervous system .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be a potent anaesthetic. The effects of different dosages of this compound have not been thoroughly studied .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propoxate involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with propanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar esterification processes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propoxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The imidazole ring in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Comparaison Avec Des Composés Similaires
Propoxate is structurally related to etomidate and metomidate, both of which are also anesthetics. Here are some comparisons:
Etomidate: Used as an intravenous anesthetic in humans, known for its rapid onset and short duration of action.
Metomidate: Similar to etomidate, used primarily in veterinary medicine.
Uniqueness of this compound: Unlike etomidate and metomidate, this compound is not used in human medicine but has found application as an anesthetic in fish, highlighting its potential for use in aquatic research and aquaculture.
Similar Compounds
- Etomidate
- Metomidate
- Propofol : Another intravenous anesthetic used in humans, known for its rapid onset and short duration of action.
This compound’s unique application in fish anesthesia and its structural similarity to other anesthetics make it a compound of interest in scientific research.
Propriétés
IUPAC Name |
propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGPZAQFNYKISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057810 | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7036-58-0 | |
| Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Propoxate primarily used for in a clinical setting?
A1: this compound is a short-acting intravenous anesthetic agent. Research indicates its effectiveness in facilitating smoother tracheal extubation after general anesthesia [, ]. Studies suggest that administering this compound intravenously, often alongside other anesthetics like Tramadol, can minimize the stress response often associated with the extubation process, leading to more stable hemodynamics in patients [].
Q2: Are there any specific surgical procedures where this compound's application is explored?
A2: While this compound's use in tracheal extubation is highlighted, research also explores its application in specific surgical fields. Studies indicate its potential in ophthalmic procedures []. Research suggests that using a target-controlled infusion of this compound can maintain stable vital signs and ensure adequate anesthesia depth during eye surgeries, contributing to a smoother surgical experience [].
Q3: Has this compound been studied alongside other anesthetic agents?
A3: Yes, the research highlights this compound's use in combination with other anesthetic drugs. For instance, one study investigated the combined effect of this compound and Fentanyl for general anesthesia recovery []. Results suggest that this combination might accelerate the awakening process without compromising the stability of vital signs [], indicating a potential advantage in clinical settings.
Q4: Are there any analytical techniques used to measure this compound levels?
A4: Interestingly, this compound plays a role in a specific analytical method for measuring another anesthetic agent, Etomidate. Research describes a gas chromatography technique utilizing a nitrogen detector where this compound serves as the internal standard for quantifying Etomidate serum levels [, ]. This method allows for the rapid determination of Etomidate concentrations, even during surgical procedures, demonstrating this compound's utility beyond its anesthetic properties [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




